Erinacine F is isolated primarily from the mycelium of Hericium erinaceus. The extraction process typically involves cultivating the fungus under controlled conditions, followed by solvent extraction and chromatographic techniques to purify the compound. Research indicates that erinacines, including Erinacine F, exhibit significant biological activity, particularly in enhancing NGF biosynthesis, which is crucial for neuronal survival and growth .
Erinacine F is classified as a diterpenoid, specifically a cyathane-type diterpenoid. Its structural characteristics place it among other erinacines, which are known for their complex molecular frameworks and stereochemistry. The compound has been identified as a diastereomer of Erinacine E, differing in the configuration of its sugar moiety .
The synthesis of Erinacine F can be achieved through both natural extraction and synthetic methods. The natural extraction involves:
The isolation process often yields multiple erinacines, necessitating careful separation techniques to obtain pure Erinacine F. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the identity and purity of the compound .
Erinacine F has a complex molecular structure characterized by its cyclic diterpenoid framework. Its molecular formula is typically represented as C25H36O6, indicating the presence of six oxygen atoms within its structure.
Spectroscopic analysis provides detailed insights into its molecular structure:
Erinacine F participates in various chemical reactions typical of terpenoids. Key reactions include:
The reactivity of Erinacine F can be influenced by its stereochemistry, affecting how it interacts with other molecules in biological systems .
The primary mechanism by which Erinacine F exerts its effects involves the stimulation of nerve growth factor synthesis. This process occurs through:
In vitro studies demonstrate that Erinacine F can induce significant NGF secretion from mouse astroglial cells at concentrations around 5 mM, showcasing its potent bioactivity compared to known stimulators like epinephrine .
Relevant data concerning melting points and spectral data are crucial for characterizing Erinacine F during research and application development .
Erinacine F has garnered attention for its potential applications in:
Research continues to uncover new applications for Erinacine F, emphasizing its significance in both basic science and potential clinical applications .
Erinacine F belongs to the cyathane diterpenoid family, a class of fungal secondary metabolites characterized by a distinctive [5-6-7] fused tricyclic core scaffold. This core structure comprises a 5-membered cyclopentane ring, a 6-membered cyclohexane ring, and a 7-membered cycloheptane ring, forming a rigid, saddle-shaped architecture that serves as the biochemical foundation for neurotrophic activity [3] [4]. The molecular formula of erinacine F is C₂₅H₃₆O₆, as confirmed by high-resolution mass spectrometry (HR-ESI-MS) with an observed [M+H]⁺ peak at m/z 433.2692 (calc. 433.2685) [1] [3]. Key functional groups include:
Stereochemical features arise from the trans-fusion of the 5/6 ring system and cis-fusion of the 6/7 ring system, with the isopropyl group adopting an equatorial orientation at C-3. This configuration creates a concave molecular surface that facilitates interactions with biological targets [3] [9].
Table 1: Core Structural Features of Cyathane Diterpenoids
Structural Element | Chemical Significance | Erinacine F Position |
---|---|---|
Tricyclic [5-6-7] core | Molecular rigidity | C1-C15 |
Isopropyl group | Hydrophobic interactions | C3 |
Aldehyde moiety | Electrochemical reactivity | C-12 |
Hydroxyl groups | Hydrogen-bonding capacity | C-6, C-11 |
Erinacine F exhibits distinct structural variations when compared to related erinacines, primarily in oxygenation patterns and side-chain modifications:
Erinacine F uniquely combines three oxygenated sites (C-6, C-11, C-14) with the electrophilic C-12 aldehyde, making it more polar than erinacines P-S but less polar than glycosylated derivatives like erinacine J [3] [9]. These structural nuances correlate with functional differences: While erinacine A shows the highest NGF induction (250.1 pg/mL at 1 μM), erinacine F induces 175.0 pg/mL at 5 μM, suggesting oxygenation influences bioactivity [4].
Table 2: Structural Comparison of Key Erinacines
Compound | Molecular Formula | Unique Functional Groups | Oxygenation Sites |
---|---|---|---|
Erinacine F | C₂₅H₃₆O₆ | C-12 aldehyde, C-11 OH | C-6, C-11, C-14 |
Erinacine A | C₂₇H₃₈O₇ | C-8/C-13 epoxide | C-6, C-13 |
Erinacine C | C₂₄H₃₄O₆ | C-12 aldehyde | C-6, C-12 |
Erinacine E | C₂₅H₃₄O₆ | C-11 ketone | C-6, C-11 |
Erinacine S | C₂₅H₃₈O₇ | C-15 carboxylic acid | C-6, C-11, C-15 |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level resolution for structural elucidation. Key assignments for erinacine F include [3] [6]:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) enables detection in complex matrices:
Table 3: Key NMR Assignments for Erinacine F
Position | δC (ppm) | δH (ppm) | Multiplicity | Key HMBC Correlations |
---|---|---|---|---|
1 | 38.5 | 1.46, 1.62 | m | C-2, C-3, C-10 |
3 | 139.9 | - | - | H₃-18, H₃-19 |
11 | 72.4 | 4.63 | m | C-9, C-12, C-13 |
12 | 192.9 | 9.54 | s | C-11, C-13, C-15 |
15 | 158.2 | - | - | H-12, H-14 |
18 | 22.1 | 0.97 | d (6.8 Hz) | C-3, C-4, C-5 |
Purification Challenges are addressed via orthogonal chromatography: Normal-phase flash chromatography (hexane:ethyl acetate) followed by reverse-phase semi-preparative HPLC yields >97% pure erinacine F, effectively separating it from co-eluting analogues like erinacine E [9].
Complete List of Erinacine CompoundsErinacines A, B, C, D, E, F, G, H, I, J, K, P, Q, R, S
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1